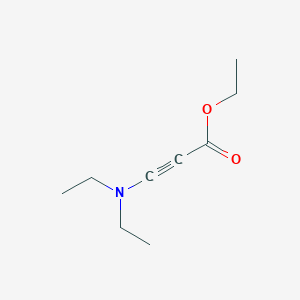
Ethyl 3-(diethylamino)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diethylamino)prop-2-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of propiolic acid and is characterized by the presence of a diethylamino group attached to the propargylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(diethylamino)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethylamino)prop-2-ynoate undergoes various chemical reactions, including:
Electrophilic Addition: The triple bond in the compound makes it susceptible to electrophilic addition reactions.
Nucleophilic Substitution: The presence of the diethylamino group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen halides (HX) are commonly used under mild conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Electrophilic Addition: The major products include dibromo derivatives or haloalkenes.
Nucleophilic Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.
Scientific Research Applications
Mechanism of Action
The mechanism by which ethyl 3-(diethylamino)prop-2-ynoate exerts its effects involves the interaction of its reactive triple bond with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
Similar Compounds
Ethyl propiolate: Similar in structure but lacks the diethylamino group, making it less reactive in nucleophilic substitution reactions.
Diethylaminoethanol: Contains the diethylamino group but lacks the triple bond, resulting in different reactivity and applications.
Uniqueness
Ethyl 3-(diethylamino)prop-2-ynoate is unique due to the combination of the diethylamino group and the triple bond. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
59891-89-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 3-(diethylamino)prop-2-ynoate |
InChI |
InChI=1S/C9H15NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h4-6H2,1-3H3 |
InChI Key |
CLFSRIZCCFTYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)


![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)





![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)


